1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives play a significant role in synthetic chemistry. They serve as important intermediates in the synthesis of various compounds. For instance, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid involves using phenyl acetylene as a raw material and demonstrates easy availability of starting materials and good overall yield (Liu et al., 2015). The study on the synthesis, structure, and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid reveals detailed structural information obtained through X-ray diffraction and quantum-chemical calculations (Shtabova et al., 2005).
Applications in Material Science
1,2,3-Triazole derivatives show potential in the field of material science. The synthesis and characterization of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives, including a discussion on the mechanism of in situ solvothermal decarboxylation, have been explored (Zhao et al., 2014).
Biological and Pharmaceutical Applications
Triazole derivatives demonstrate significant biological activities. For example, the antimicrobial potential of synthetic aromatic ε-amino acids containing a triazole moiety against various bacteria, including Vibrio cholerae, has been reported. This study also includes insights into structure-property relationships (Maji & Haldar, 2017). Furthermore, the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone compounds and their evaluation for antibacterial activity against human pathogenic bacteria is another example of its application in pharmaceutical research (Nagaraj et al., 2018).
Catalysis and Chemical Reactions
The use of 1,2,3-triazole derivatives as ligands in catalyst activation for transfer hydrogenation and oxidation reactions has been investigated. The structural and catalytic aspects of such complexes are of particular interest (Saleem et al., 2014). Additionally, ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds demonstrates the potential of these compounds in the synthesis of biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Synthesis and Structural Analysis
Oriented Synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid A new synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was designed, demonstrating the importance of triazole derivatives as intermediates for various drug syntheses. This study highlights the stereoselective synthesis with good overall yield, pointing towards the compound's significance in the chemical synthesis realm (Da’an Liu et al., 2015).
3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic Acid Synthesis, Structure, and Properties
This paper presents the detailed structural analysis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including experimental and quantum-chemical methods. It delves into the compound's reactivity, providing insights into its alkylation and nitration processes, which are crucial for understanding its potential applications in various scientific fields (O. V. Shtabova et al., 2005).
Chemical Reactivity and Applications
Synthesis, Characterization, and Luminescence of Metal Complexes The study focuses on the synthesis of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, highlighting an interesting phenomenon of in situ decarboxylic reaction. The luminescent properties and potential mechanism of in situ solvothermal decarboxylation are discussed, shedding light on the compound's potential in material science and luminescence applications (Hong Zhao et al., 2014).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds The study highlights the synthesis of 5-amino-1,2,3-triazole-4-carboxylates via ruthenium-catalyzed cycloaddition, emphasizing the molecule's utility in creating biologically active compounds and peptidomimetics. It addresses the challenge of the Dimroth rearrangement and provides insights into the compound's potential in pharmaceutical and medicinal chemistry (S. Ferrini et al., 2015).
Biological Activity and Medicinal Applications
Synthesis and Biological Activity of Triazole Analogues of Piperazine This paper reports the synthesis of novel triazole-piperazine methanone compounds from 1,2,3-triazole-4-carboxylic acid. The biological activity against various human pathogenic bacteria is evaluated, highlighting the compound's significance in developing potential antibacterial agents (A. Nagaraj et al., 2018).
1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid Antimicrobial Potential
The study synthesizes a new aromatic ε-amino acid containing a triazole moiety and investigates its antimicrobial potential against a range of pathogens, including Gram-positive, Gram-negative, and Vibrio cholerae. The compound's structure-property relationship is explored, emphasizing its potential in antimicrobial applications (K. Maji, D. Haldar, 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets leading to changes in cellular processes
Biochemical Pathways
It is known that indole derivatives can influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
Properties
IUPAC Name |
1-(3-methylphenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-3-2-4-8(5-7)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDDWABRNAGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-55-7 | |
Record name | 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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